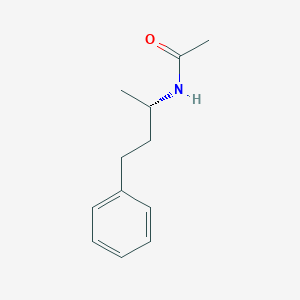
1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
The synthesis of 1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation, where the imidazolidine-2,4-dione core is formed through the reaction of appropriate aldehydes and ketones . Another method involves the Bucherer-Bergs reaction, which is used to synthesize larger homologous molecules . Industrial production methods often involve continuous flow synthesis, which allows for the efficient and scalable production of the compound .
Chemical Reactions Analysis
1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include arylsulfonyl chlorides and triethylamine . The major products formed from these reactions are typically derivatives of the imidazolidine-2,4-dione core, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the voltage-gated sodium channel inner pore, which is involved in the regulation of neuronal excitability . This binding can lead to anticonvulsant effects by stabilizing the inactive state of the channel and preventing excessive neuronal firing . Additionally, the compound has been shown to exhibit antibacterial activity by targeting specific bacterial proteins .
Comparison with Similar Compounds
1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as thiazolidine-2,4-dione derivatives . While both classes of compounds exhibit diverse biological activities, the imidazolidine-2,4-dione derivatives are unique in their ability to interact with specific molecular targets, such as the voltage-gated sodium channel . Other similar compounds include hydantoins, which are also known for their anticonvulsant and antibacterial properties .
Properties
CAS No. |
923039-41-2 |
|---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
1-methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O3/c1-17-11-15(19)18(16(17)20)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
PZIJZJVKKWZSLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,5-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12928953.png)
![1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B12928957.png)
![2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine](/img/structure/B12928959.png)
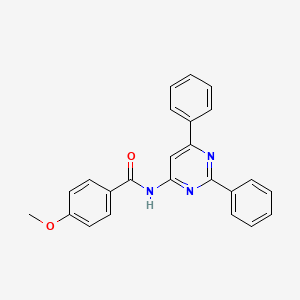
![[1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid](/img/structure/B12928968.png)
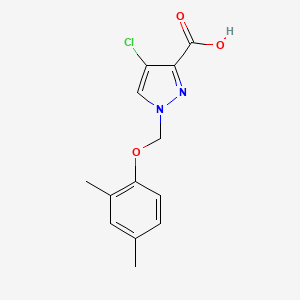
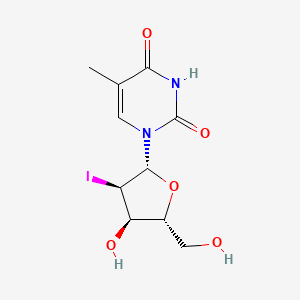
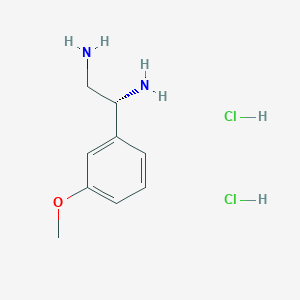
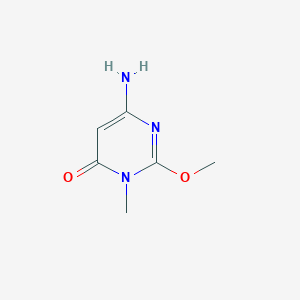
![N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B12929012.png)
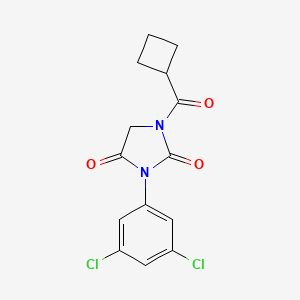
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)
![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)
